molecular formula C15H21NO6S B513024 1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylic acid CAS No. 941232-76-4

1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylic acid

Cat. No.: B513024
CAS No.: 941232-76-4
M. Wt: 343.4g/mol
InChI Key: GCUYNXVFAQYNGW-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a sulfonyl group attached to a substituted benzene ring (2,5-dimethoxy-4-methyl) and a carboxylic acid moiety at the 4-position of the piperidine ring. The sulfonyl group enhances electrophilicity, while the methoxy and methyl substituents on the benzene ring modulate electronic and steric properties. This compound is hypothesized to exhibit unique physicochemical and biological properties due to its hybrid structure, combining aromatic sulfonates with a flexible piperidine backbone.

Properties

IUPAC Name

1-(2,5-dimethoxy-4-methylphenyl)sulfonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6S/c1-10-8-13(22-3)14(9-12(10)21-2)23(19,20)16-6-4-11(5-7-16)15(17)18/h8-9,11H,4-7H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUYNXVFAQYNGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCC(CC2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity .

Industrial production methods may involve optimization of these laboratory-scale reactions to larger scales, ensuring cost-effectiveness and safety. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity and specificity for various biological targets .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonated Piperidine Carboxylic Acid Derivatives

Compound Name (CAS/Identifier) Substituents on Aromatic Ring Molecular Formula Molecular Weight Key Properties/Activities
1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidine-4-carboxylic acid (697258-72-3) 3,5-Dimethylisoxazole C₁₁H₁₆N₂O₅S 288.32 Moderate hydrophobicity (logP: -0.19), heterocyclic sulfonyl group enhances metabolic stability.
1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid 2,5-Dichlorophenyl C₁₂H₁₃Cl₂NO₄S ~338.20* Strong electron-withdrawing Cl groups increase acidity (lower pKa) and lipophilicity.
1-[(2,6-Dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid (730950-97-7) 2,6-Dichlorophenyl C₁₂H₁₃Cl₂NO₄S 338.20 Steric hindrance from ortho-Cl groups may reduce enzymatic binding efficiency.
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic acid (461456-17-7) 2,3-Dihydrobenzodioxin C₁₄H₁₇NO₆S 327.35 Oxygen-rich fused ring improves aqueous solubility (TPSA: 102 Ų).
1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid 1-Ethyl-3,5-dimethylpyrazole C₁₃H₂₁N₃O₄S 323.39 Bulky pyrazole substituents may limit membrane permeability.
1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides (e.g., Compound 5 ) 4-Sulfamoylbenzoyl C₂₄H₃₀N₄O₅S 486.58 Carbonic anhydrase inhibitors; methoxy substituents modulate binding affinity (e.g., 64% yield for 4-methoxy derivative ).

*Estimated based on dichloro analogs.

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs) : Chloro substituents (e.g., 2,5-dichloro and 2,6-dichloro ) increase the sulfonyl group’s electron-withdrawing capacity, enhancing the carboxylic acid’s acidity. In contrast, the target compound’s methoxy groups are electron-donating, which may reduce acidity compared to chloro analogs.
  • The target compound’s 4-methyl group may impose moderate steric effects.

Solubility and Bioavailability

  • Polarity : The dihydrobenzodioxin derivative exhibits high topological polar surface area (TPSA: 102 Ų), favoring aqueous solubility. The target compound’s dimethoxy groups may offer intermediate polarity.
  • LogP Values : The isoxazole derivative has a logP of -0.19, indicating moderate hydrophilicity, while dichloro analogs are more lipophilic.

Research Findings and Trends

Substituent Position Matters : Para-substituents (e.g., 4-methoxy in Compound 6 ) generally yield higher synthetic efficiency than meta-substituents (Compound 5: 39% vs. 64% yield).

Heterocyclic vs. Aromatic Sulfonates : Isoxazole and pyrazole sulfonates introduce heteroatoms that can improve metabolic stability compared to purely aromatic systems.

Chloro vs. Methoxy Groups : Chloro-substituted analogs are more lipophilic and acidic, making them suitable for targets requiring strong electron withdrawal, while methoxy groups (target compound) balance solubility and electronic effects.

Biological Activity

1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylic acid is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound has a molecular weight of approximately 432.5 g/mol and features a piperidine core substituted with a benzenesulfonyl group and carboxylic acid functionality. The presence of methoxy groups enhances its lipophilicity, potentially influencing its bioactivity.

Research indicates that compounds similar to this compound may act through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Some derivatives have shown inhibitory effects on enzymes such as fatty acid amide hydrolase (FAAH), which is crucial in the metabolism of endocannabinoids and other lipid mediators .
  • Modulation of Neurotransmitter Systems : The compound may interact with neurotransmitter systems, impacting pain perception and inflammatory responses.

Antinociceptive Effects

Studies have demonstrated that analogs of this compound exhibit significant antinociceptive properties in animal models. For instance, compounds that inhibit FAAH have been shown to increase levels of endogenous cannabinoids, leading to reduced pain sensitivity .

Anti-inflammatory Properties

The anti-inflammatory potential is linked to the modulation of the endocannabinoid system. In rodent models, FAAH inhibitors have been observed to diminish thermal hyperalgesia and tactile allodynia, suggesting that this compound could play a role in managing inflammatory pain conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of methoxy groups on the aromatic ring enhances binding affinity and selectivity for target enzymes.
  • Piperidine Modifications : Variations in the piperidine structure can significantly affect potency and selectivity against specific biological targets.

Case Studies

  • FAAH Inhibition : A study highlighted that compounds structurally related to this compound showed IC50 values in the nanomolar range against FAAH, indicating strong inhibitory action .
  • Pain Models : In a rat model of neuropathic pain, administration of FAAH inhibitors resulted in a dose-dependent reduction in pain response, supporting the therapeutic potential of this compound for chronic pain management .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeMechanismReference
AntinociceptiveFAAH inhibition
Anti-inflammatoryModulation of endocannabinoids
Enzymatic InhibitionSelective for FAAH-1

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